N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a chemical compound that features an imidazole ring attached to a propyl chain, which is further connected to a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the imidazole ring.
Formation of the Benzamide Group: The final step involves the coupling of the imidazole-propyl intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involved in inflammation and cancer.
Biology: The compound is studied for its potential to modulate enzyme activity and protein interactions.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as pH-sensitive polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the methoxybenzamide group.
3-(1H-Imidazol-1-yl)propylamine: Another similar compound that also lacks the benzamide group.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is unique due to the presence of both the imidazole ring and the methoxybenzamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O2/c1-19-13-5-3-12(4-6-13)14(18)16-7-2-9-17-10-8-15-11-17/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,18) |
InChI Key |
YONFFALIAYXCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.